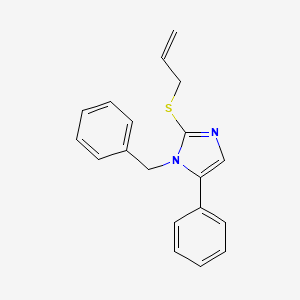

2-(allylthio)-1-benzyl-5-phenyl-1H-imidazole

Description

Propriétés

IUPAC Name |

1-benzyl-5-phenyl-2-prop-2-enylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2S/c1-2-13-22-19-20-14-18(17-11-7-4-8-12-17)21(19)15-16-9-5-3-6-10-16/h2-12,14H,1,13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJDZGNJEKSKLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-1-benzyl-5-phenyl-1H-imidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Allylthio Group: The allylthio group can be introduced via a nucleophilic substitution reaction using allylthiol and a suitable leaving group on the imidazole ring.

Attachment of the Benzyl and Phenyl Groups: The benzyl and phenyl groups can be introduced through Friedel-Crafts alkylation reactions using benzyl chloride and phenyl chloride, respectively, in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of 2-(allylthio)-1-benzyl-5-phenyl-1H-imidazole may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Allylthio)-1-benzyl-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The benzyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Applications De Recherche Scientifique

2-(Allylthio)-1-benzyl-5-phenyl-1H-imidazole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an antimicrobial and antifungal agent.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mécanisme D'action

The mechanism of action of 2-(allylthio)-1-benzyl-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes.

Pathways: It may induce apoptosis through the intrinsic mitochondrial pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare 2-(allylthio)-1-benzyl-5-phenyl-1H-imidazole with structurally related imidazole derivatives, focusing on substituent effects, molecular properties, and inferred functional differences.

Table 1: Structural and Functional Comparison of Imidazole Derivatives

Key Comparative Insights:

This contrasts with 9a (), where a triazole-thiazole-acetamide chain at C2 likely improves binding to enzyme active sites via hydrogen bonding . Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) increase molecular polarity and may improve target specificity but reduce membrane permeability. The target compound’s phenyl and benzyl groups are electron-neutral, suggesting balanced lipophilicity for cellular uptake .

Structural Flexibility vs. In contrast, rigid substituents like the trifluoromethylphenyl group in may stabilize interactions with hydrophobic enzyme pockets .

Synthetic Accessibility

- The target compound’s synthesis likely follows established routes for N-benzyl imidazoles (e.g., cyclocondensation of aldehydes with amines in polar solvents ). By comparison, 9a–9e () require multi-step click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), increasing complexity .

Thermodynamic Stability

- The absence of strong electron-withdrawing groups in the target compound suggests higher thermal stability than nitro- or fluoro-substituted analogs (e.g., ), which may decompose under harsh conditions due to labile substituents .

Research Findings and Implications

- Docking Studies : Compounds like 9c () exhibit defined binding poses with active sites (e.g., acetylcholinesterase), implying that the target compound’s allylthio and benzyl groups could similarly interact with hydrophobic enzyme regions .

- Biological Potential: The allylthio motif in 2-(allylthio)pyrazine () shows chemopreventive effects via cyclooxygenase modulation, suggesting analogous pathways for imidazole derivatives .

- Crystallography : Structural validation of similar compounds (e.g., ) using SHELXL () highlights the importance of X-ray diffraction for confirming substituent orientations and intermolecular interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(allylthio)-1-benzyl-5-phenyl-1H-imidazole, and how are intermediates characterized?

- Methodology :

- Route 1 : React 1-benzyl-5-phenyl-1H-imidazole with allyl mercaptan in a polar aprotic solvent (e.g., DMF) under nitrogen, using a base like K₂CO₃ to deprotonate the thiol. Monitor reaction progress via TLC (chloroform:methanol, 6:1 v/v) .

- Route 2 : Introduce the allylthio group via nucleophilic substitution on a pre-functionalized imidazole halogen derivative (e.g., 2-chloro-1-benzyl-5-phenyl-1H-imidazole) using NaSH or thiourea .

- Characterization : Confirm structure via FTIR (C-S stretch at ~650–750 cm⁻¹), ¹H/¹³C NMR (allyl protons at δ 4.8–5.8 ppm, benzyl protons at δ 4.5–5.0 ppm), and elemental analysis (C, H, N, S) .

Q. How are purity and crystallinity optimized during synthesis?

- Key Steps :

- Use ice-cold water for washing to remove unreacted starting materials .

- Recrystallize from boiling ethanol or ethyl acetate to enhance purity (>98% by HPLC) .

- Monitor melting points (e.g., 209–211°C for analogous compounds) to assess consistency .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the biological activity of this compound?

- Protocol :

- Target Selection : Prioritize receptors like EGFR or COX-2, where imidazole derivatives show affinity .

- Software : Use AutoDock Vina or Schrödinger Suite for docking. Prepare the ligand (2-(allylthio)-1-benzyl-5-phenyl-1H-imidazole) by optimizing 3D geometry with Gaussian09 .

- Validation : Compare binding poses with known inhibitors (e.g., erlotinib for EGFR) and calculate RMSD values (<2.0 Å acceptable) .

- Data Interpretation : Favorable interactions (e.g., π-π stacking with Phe residues, hydrogen bonds with catalytic sites) correlate with inhibitory potential .

Q. How to resolve contradictions in reported spectroscopic data for similar imidazole derivatives?

- Case Study :

- Discrepancy : Variability in ¹H NMR shifts for allylthio groups (δ 4.8–5.8 ppm vs. δ 5.2–5.6 ppm in other studies) .

- Resolution :

Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃).

Check for tautomerism (imidazole NH protons can shift signals).

Use 2D NMR (COSY, HSQC) to assign overlapping peaks .

Q. What strategies improve yield in allylthio functionalization reactions?

- Optimization Table :

| Condition | Yield (%) | Reference |

|---|---|---|

| K₂CO₃ in DMF, 80°C | 72 | |

| NaH in THF, 0°C | 65 | |

| Phase-transfer catalyst | 88 |

- Recommendation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity of allylthio groups .

Methodological Challenges

Q. How to design cytotoxicity assays for this compound while minimizing false positives?

- Protocol :

- Cell Lines : Use EGFR-overexpressing cells (e.g., A549 or HeLa) .

- Controls : Include a positive control (e.g., cisplatin) and solvent control (DMSO ≤0.1%).

- Assay : MTT or SRB assay at 24–72 h exposure; validate via IC₅₀ calculations (GraphPad Prism) .

Q. How to assess ADMET properties computationally?

- Tools :

- Lipophilicity : Calculate logP via ChemDraw (ideal range: 2–5 for oral bioavailability) .

- Toxicity : Use ProTox-II to predict hepatotoxicity; prioritize compounds with LD₅₀ > 500 mg/kg .

- Metabolism : Simulate CYP3A4 interactions using SwissADME .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.